molecular formula C5H8Cl2O B1347565 1,5-Dichloropentan-2-one CAS No. 79386-90-6

1,5-Dichloropentan-2-one

Cat. No. B1347565
CAS RN: 79386-90-6
M. Wt: 155.02 g/mol
InChI Key: OUWVBPFCCNMXTP-UHFFFAOYSA-N
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Description

1,5-Dichloropentan-2-one is a chemical compound with the CAS Number: 79386-90-6 . It has a molecular weight of 155.02 .


Molecular Structure Analysis

The 1,5-Dichloropentan-2-one molecule contains a total of 15 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ketone(s) (aliphatic) .

Safety And Hazards

The safety information for 1,5-Dichloropentan-2-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a flammable liquid .

properties

IUPAC Name

1,5-dichloropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c6-3-1-2-5(8)4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWVBPFCCNMXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000442
Record name 1,5-Dichloropentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloropentan-2-one

CAS RN

79386-90-6
Record name NSC97119
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97119
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dichloropentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dichloropentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Burkamp, SR Fletcher - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
We report an efficient entry into substituted 3‐(ω‐aminoalkyl)‐benzo[b]thiophenes that allows rapid generation of structural diversity. Alkylation of α,ω‐dihaloketones with thiophenols …
Number of citations: 10 onlinelibrary.wiley.com
M Bubenyák, B Noszál, K Kóczián, M Takács, S Béni… - Tetrahedron letters, 2008 - Elsevier
Bioisosteric replacements were accomplished by building the structural elements of piroxicam, an anti-inflammatory drug, into the pentacyclic system of rutaecarpine, a …
Number of citations: 14 www.sciencedirect.com

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